molecular formula C15H20O4S B12558206 2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane CAS No. 145362-83-0

2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane

Katalognummer: B12558206
CAS-Nummer: 145362-83-0
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: YAYKSNUGZOADJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane is an organic compound that features a benzenesulfonyl group attached to a dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane typically involves the reaction of benzenesulfonyl chloride with a suitable dioxolane precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenesulfonyl chloride
  • Benzenesulfonamide
  • Benzenesulfonic acid

Uniqueness

2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane is unique due to the presence of both a benzenesulfonyl group and a dioxolane ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

145362-83-0

Molekularformel

C15H20O4S

Molekulargewicht

296.4 g/mol

IUPAC-Name

2-[5-(benzenesulfonyl)-3-methylpent-3-enyl]-1,3-dioxolane

InChI

InChI=1S/C15H20O4S/c1-13(7-8-15-18-10-11-19-15)9-12-20(16,17)14-5-3-2-4-6-14/h2-6,9,15H,7-8,10-12H2,1H3

InChI-Schlüssel

YAYKSNUGZOADJN-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCS(=O)(=O)C1=CC=CC=C1)CCC2OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.